molecular formula C16H15FO2 B1360569 3-(4-Fluorophenyl)-3'-methoxypropiophenone CAS No. 898767-93-6

3-(4-Fluorophenyl)-3'-methoxypropiophenone

Cat. No.: B1360569
CAS No.: 898767-93-6
M. Wt: 258.29 g/mol
InChI Key: JWZOWYHXSDIBQG-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-3’-methoxypropiophenone is an organic compound characterized by the presence of a fluorophenyl group and a methoxypropiophenone moiety. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-3’-methoxypropiophenone typically involves the reaction of 4-fluorobenzaldehyde with 3-methoxypropiophenone under specific conditions. A common method includes the use of a base such as potassium carbonate in an organic solvent like ethanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of 3-(4-Fluorophenyl)-3’-methoxypropiophenone may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Fluorophenyl)-3’-methoxypropiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(4-Fluorophenyl)-3’-methoxypropiophenone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-3’-methoxypropiophenone involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing biological pathways. The methoxypropiophenone moiety may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Uniqueness: 3-(4-Fluorophenyl)-3’-methoxypropiophenone stands out due to its specific combination of a fluorophenyl group and a methoxypropiophenone moiety, which imparts unique chemical and physical properties. This combination makes it particularly valuable in applications requiring specific reactivity and stability profiles.

Properties

IUPAC Name

3-(4-fluorophenyl)-1-(3-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO2/c1-19-15-4-2-3-13(11-15)16(18)10-7-12-5-8-14(17)9-6-12/h2-6,8-9,11H,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZOWYHXSDIBQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644566
Record name 3-(4-Fluorophenyl)-1-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-93-6
Record name 3-(4-Fluorophenyl)-1-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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